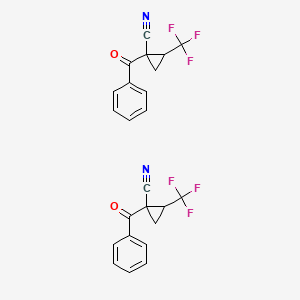
Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethyl ester group, an amino group, and a bromo substituent on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-6-bromo-3-pyridinecarboxylic acid and ethyl acrylate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Mechanism: The carboxylic acid group of 4-amino-6-bromo-3-pyridinecarboxylic acid reacts with ethyl acrylate to form the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
化学反応の分析
Types of Reactions
Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromo substituent can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromo substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the bromo group may produce azido or thiol-substituted compounds.
科学的研究の応用
Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate involves its interaction with specific molecular targets. The amino and bromo substituents on the pyridine ring allow the compound to bind to enzymes and receptors, modulating their activity. The ethyl ester group may also play a role in enhancing the compound’s bioavailability and stability.
類似化合物との比較
Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate can be compared with other pyridine derivatives, such as:
Ethyl (E)-3-(4-Amino-3-pyridyl)acrylate: Lacks the bromo substituent, which may affect its reactivity and binding properties.
Ethyl (E)-3-(4-Nitro-6-bromo-3-pyridyl)acrylate: Contains a nitro group instead of an amino group, leading to different chemical and biological properties.
Ethyl (E)-3-(4-Amino-6-chloro-3-pyridyl)acrylate: Has a chloro substituent instead of a bromo substituent, which may influence its reactivity and interactions with molecular targets.
特性
分子式 |
C10H11BrN2O2 |
|---|---|
分子量 |
271.11 g/mol |
IUPAC名 |
ethyl 3-(4-amino-6-bromopyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C10H11BrN2O2/c1-2-15-10(14)4-3-7-6-13-9(11)5-8(7)12/h3-6H,2H2,1H3,(H2,12,13) |
InChIキー |
QXTOURHVIWUYNY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=CC1=CN=C(C=C1N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (2R,3S)-3-(Cbz-amino)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13705556.png)
![Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13705559.png)







![Potassium [(2-Pyrrolyl)methyl]trifluoroborate](/img/structure/B13705609.png)
![2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetic acid](/img/structure/B13705611.png)
![1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B13705614.png)


